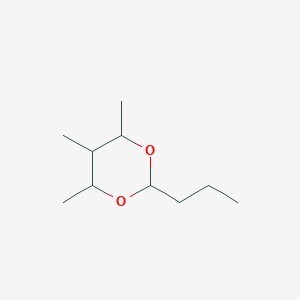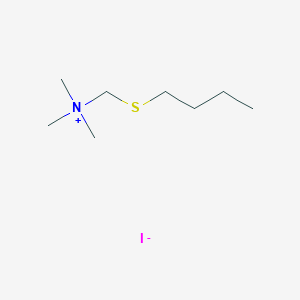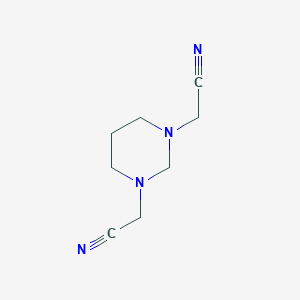![molecular formula C21H21NO2 B14559205 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine CAS No. 62205-25-8](/img/structure/B14559205.png)
4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitrating agents and Friedel-Crafts acylation reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups on the aromatic ring.
Scientific Research Applications
4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine involves its interaction with molecular targets and pathways. The specific interactions depend on the functional groups present and their ability to form bonds with target molecules. For example, the benzyloxy and methoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}benzene
- 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}aniline
- 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}phenol
Uniqueness
4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, aniline, or phenol rings.
Properties
CAS No. |
62205-25-8 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C21H21NO2/c1-23-20-13-19(8-7-17-9-11-22-12-10-17)14-21(15-20)24-16-18-5-3-2-4-6-18/h2-6,9-15H,7-8,16H2,1H3 |
InChI Key |
QVIAUVNIWQDXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC=NC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


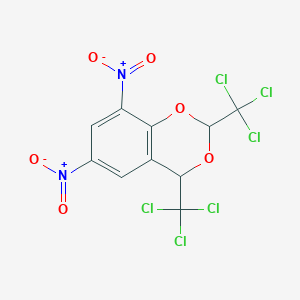
![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14559124.png)

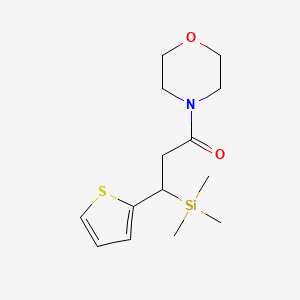
![6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14559143.png)


